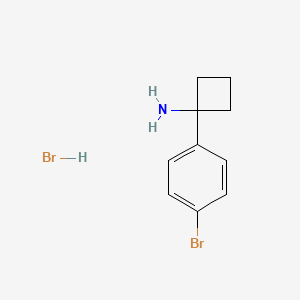

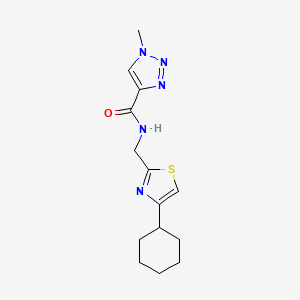

![molecular formula C10H10N2O2 B2694081 2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-85-4](/img/structure/B2694081.png)

2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been widely studied. A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been reported . This method provided the desired products with moderate to good yields .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Experimental and Theoretical Studies : This research focuses on the synthesis and characterization of compounds related to 2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid. The study includes experimental and theoretical examination of functionalization reactions, providing insights into the reaction mechanisms and structural details of these compounds (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Novel Heterocycles

- Preparation of Heterocyclic Compounds : A study demonstrates the use of related compounds for the preparation of novel heterocyclic structures of pharmaceutical interest. This research highlights the versatility of these compounds in synthesizing diverse and potentially bioactive molecules (Metwally, Etman, Gafer, & Khalil, 2008).

Library Generation

- Combes-type Reaction : Research showcases the generation of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, using a Combes-type reaction. This indicates the utility of these compounds in combinatorial chemistry for creating diverse molecular libraries (Volochnyuk et al., 2010).

Synthesis of Carboxamides

- Parallel Synthesis Protocol : A study presents a four-step protocol for synthesizing 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the utility of these compounds in the synthesis of complex molecules (Ahmetaj et al., 2013).

Reactions and Transformations

- Synthesis and Reactions of Furo[3,2-c]pyridinium Tosylates : This research involves the synthesis and reactions of furo[3,2-c]pyridinium tosylates and derivatives, exploring the chemical behavior and potential transformations of these compounds (Bencková & Krutošíková, 1999).

Cyclization Studies

- Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides : This study investigates the cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, providing insights into the synthesis and potential applications of cyclized products (Chigorina, Bespalov, & Dotsenko, 2019).

Optical Properties and Molecular Docking

- Synthesis, Molecular Docking, and In Vitro Screening : A study focusing on the synthesis of novel pyridine derivatives and their molecular docking screenings, showcasing the potential biological activities and photophysical properties of these compounds (Flefel et al., 2018).

Condensation Reactions

- Novel Condensation Reaction of Carboxylic Acids : Research on the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides, exploring new pathways and methodologies in organic synthesis (Umehara, Ueda, & Tokuyama, 2016).

Wirkmechanismus

Target of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been studied for their significant impact in medicinal chemistry .

Mode of Action

Related compounds in the pyrazolo[1,5-a]pyrimidine family have been noted for their anticancer potential and enzymatic inhibitory activity .

Biochemical Pathways

Compounds in the pyrazolo[1,5-a]pyrimidine family have been associated with significant photophysical properties, suggesting potential interactions with light-dependent biochemical pathways .

Eigenschaften

IUPAC Name |

2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-4-3-5-8-9(10(13)14)7(2)11-12(6)8/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKJDHVLAACWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(C(=NN12)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143803-85-4 | |

| Record name | 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

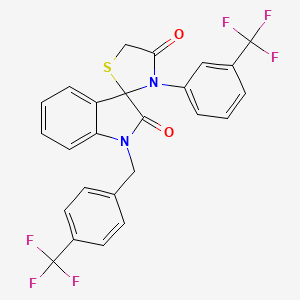

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2694001.png)

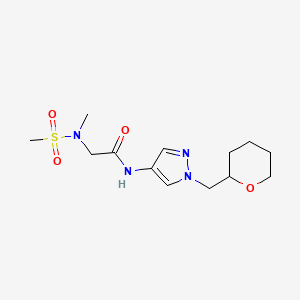

![1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2694004.png)

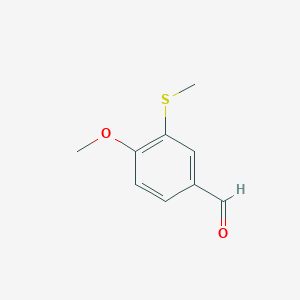

![1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2694011.png)

![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2694012.png)

![N-benzyl-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2694017.png)

![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea](/img/structure/B2694020.png)